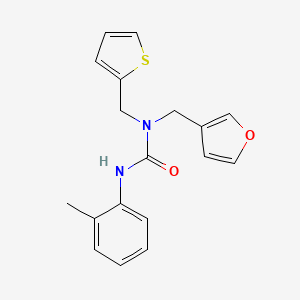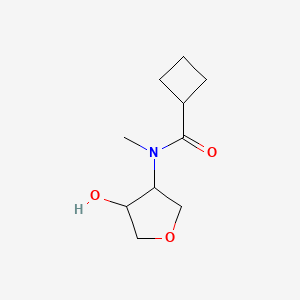
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide, commonly known as HMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. HMBC is a cyclic nucleotide analog that is structurally similar to cAMP, which is an important second messenger in many cellular processes. In
Mecanismo De Acción
The mechanism of action of HMBC involves its interaction with the catalytic site of kinases, which results in the inhibition of their activity. HMBC acts as a competitive inhibitor of kinases by binding to the ATP-binding site of the enzyme. This prevents the binding of ATP, which is required for the phosphorylation of the substrate. As a result, the downstream signaling pathway is disrupted, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
HMBC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that HMBC inhibits the growth of cancer cells, such as melanoma and breast cancer cells, by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that HMBC exhibits potent anti-inflammatory and anti-angiogenic effects, which may be useful for the treatment of various inflammatory and angiogenic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HMBC in lab experiments is its high potency and specificity. HMBC exhibits potent inhibitory activity against various kinases, which makes it a useful tool for studying the role of kinases in various cellular processes. However, one of the limitations of using HMBC is its potential toxicity. HMBC has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on HMBC. One area of research is the development of HMBC as a therapeutic agent for the treatment of various diseases, such as cancer and cardiovascular diseases. Another area of research is the identification of novel kinases that are targeted by HMBC. This may lead to the discovery of new signaling pathways that are involved in various cellular processes. Additionally, the development of new synthetic methods for HMBC may lead to the discovery of new analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of HMBC involves the reaction between 3,4-dihydroxybutyric acid and N-methylcyclobutanecarboxamide. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride or boron trifluoride. The resulting product is then purified using various chromatographic techniques, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
HMBC has been extensively studied for its potential application in drug discovery. It has been shown to exhibit potent inhibitory activity against various kinases, such as protein kinase A (PKA) and cyclic nucleotide phosphodiesterase (PDE). These kinases play important roles in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, HMBC has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(8-5-14-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRSGORPGSESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2862751.png)
![1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2862753.png)
![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)
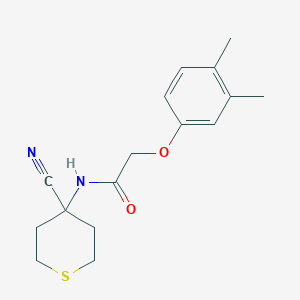
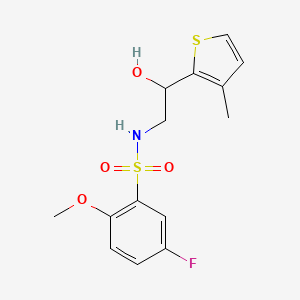
![(6-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2862759.png)
![4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2862763.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/no-structure.png)
![3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862765.png)
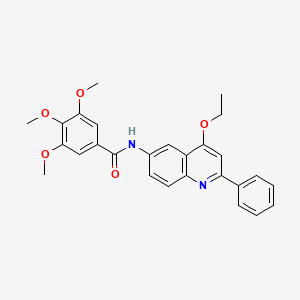
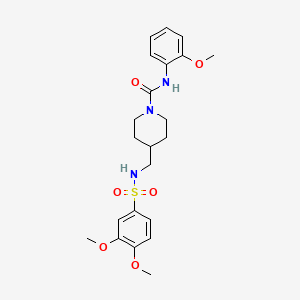
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)
